![molecular formula C7H4Br2N2 B1613714 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-66-8](/img/structure/B1613714.png)

4,6-dibromo-1H-pyrrolo[2,3-b]pyridine

Descripción general

Descripción

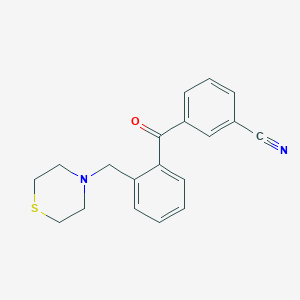

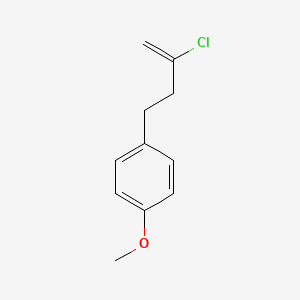

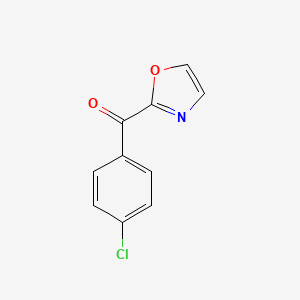

4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4Br2N2 . It has an average mass of 275.928 Da and a monoisotopic mass of 273.874115 Da .

Molecular Structure Analysis

The molecular structure of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core with bromine atoms at the 4 and 6 positions . The exact three-dimensional structure can be determined using techniques such as X-ray crystallography, but such data is not available in the searched resources.Physical And Chemical Properties Analysis

4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine has a density of 2.2±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not specified in the searched resources .Aplicaciones Científicas De Investigación

Cancer Therapeutics: FGFR Inhibitors

4,6-dibromo-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer. The derivatives of this compound have shown promising results in inhibiting FGFR1, 2, and 3, making them significant in the development of cancer therapeutics .

Antiproliferative Activity Against Hep3B Cells

Studies have demonstrated that certain derivatives of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine exhibit potent antiproliferative activity against Hep3B cells, a human liver cancer cell line . This suggests its potential use in liver cancer treatment, where controlling the proliferation of cancer cells is a primary objective.

Human Neutrophil Elastase (HNE) Inhibition

Research has indicated that 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine can serve as a new scaffold for targeting human neutrophil elastase (HNE) . HNE is an enzyme implicated in various inflammatory diseases, and its inhibition could lead to therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Kinase Inhibition

The compound’s analogs have been found to inhibit kinase activity, which is essential in signal transduction within cells . Kinase inhibitors are a class of drugs that block certain enzymes (kinases) and are used to treat cancers and other diseases.

Antimicrobial and Antifungal Properties

Derivatives of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine have been explored for their antimicrobial and antifungal properties . This application is particularly relevant in the development of new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance.

Blood Glucose Regulation

There is evidence to suggest that compounds related to 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine may be effective in reducing blood glucose levels . This could have implications for the treatment of diabetes and other conditions associated with high blood sugar, such as cardiovascular diseases and hypertension.

Mecanismo De Acción

Target of Action

The primary targets of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

4,6-dibromo-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs by 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Pharmacokinetics

It is noted that a compound with a low molecular weight, such as this one, would be an appealing lead compound beneficial to subsequent optimization .

Result of Action

In vitro, 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Propiedades

IUPAC Name |

4,6-dibromo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFNUPHCRULLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646906 | |

| Record name | 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dibromo-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1000340-66-8 | |

| Record name | 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613646.png)